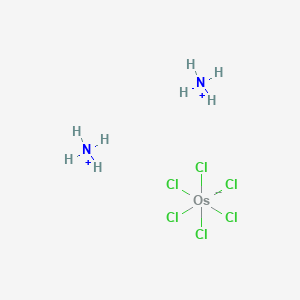

Ammonium hexachloroosmate(IV)

Description

BenchChem offers high-quality Ammonium hexachloroosmate(IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium hexachloroosmate(IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Cl6H8N2Os |

|---|---|

Molecular Weight |

439.0 g/mol |

IUPAC Name |

diazanium;hexachloroosmium(2-) |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J |

Canonical SMILES |

[NH4+].[NH4+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound of significant interest in synthetic chemistry, catalysis, and materials science.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Physical Properties

Ammonium hexachloroosmate(IV) is a crystalline solid with a distinct dark red appearance.[1] It is poorly soluble in cold water.[1] Key quantitative physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | (NH₄)₂[OsCl₆] | [1] |

| Molecular Weight | 439.01 g/mol | [1] |

| Appearance | Dark red crystals | [1] |

| Density | 2.93 g/cm³ | [1] |

| Melting Point | 170 °C (sublimes) | [1] |

| Solubility in Water | Poorly soluble | [1] |

| Crystal Structure | Cubic | [1] |

| Space Group | Fm3m | [1] |

| Cell Parameter (a) | 0.9729 nm | [1] |

| Formula Units per Cell (Z) | 4 | [1] |

Experimental Protocols for Physical Property Determination

Objective: To determine the melting point of Ammonium hexachloroosmate(IV), which sublimes at its melting temperature.

Methodology:

-

A small, finely ground sample of Ammonium hexachloroosmate(IV) is placed in a capillary tube.

-

The capillary tube is sealed to prevent the escape of vapor upon heating.

-

The sealed capillary tube is placed in a melting point apparatus with a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the solid begins to melt and the temperature at which it is completely molten are recorded as the melting point range. The sublimation point, where the solid turns to gas, may also be observed.

Objective: To quantitatively determine the solubility of Ammonium hexachloroosmate(IV) in water.

Methodology:

-

An excess amount of Ammonium hexachloroosmate(IV) is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

The solution is allowed to stand for any undissolved solid to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a filtered syringe.

-

The solvent from the withdrawn sample is evaporated to dryness in a pre-weighed container.

-

The mass of the dried residue (the dissolved Ammonium hexachloroosmate(IV)) is determined by weighing.

-

The solubility is then calculated in grams per 100 mL of solvent.

Objective: To determine the crystal system, space group, and unit cell parameters of Ammonium hexachloroosmate(IV).

Methodology:

-

A finely ground powder sample of Ammonium hexachloroosmate(IV) is prepared to ensure random orientation of the crystallites.

-

The powder is mounted on a sample holder in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation) over a range of 2θ angles.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffraction pattern, consisting of peaks at specific 2θ values, is analyzed.

-

The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and space group by comparing the data with known crystallographic databases or by using indexing software.

Chemical Properties

Ammonium hexachloroosmate(IV) exhibits a range of chemical reactivity, primarily centered around the osmium(IV) core. It is stable in hydrochloric acid but is oxidized by nitric acid to form the volatile and highly toxic osmium tetroxide.[1]

Synthesis of Ammonium Hexachloroosmate(IV)

One common method for the synthesis of Ammonium hexachloroosmate(IV) involves the reduction of osmium tetroxide in the presence of ammonium and chloride ions.

Caption: Synthesis of Ammonium Hexachloroosmate(IV).

Objective: To synthesize Ammonium hexachloroosmate(IV) from osmium tetroxide.

Methodology:

-

In a well-ventilated fume hood, a solution of osmium tetroxide in hydrochloric acid is prepared.

-

A solution of iron(II) chloride in hydrochloric acid is added to the osmium tetroxide solution.

-

An aqueous solution of ammonium chloride is then added to the reaction mixture.

-

The mixture is stirred, leading to the reduction of Os(VIII) to Os(IV) and the precipitation of dark red crystals of Ammonium hexachloroosmate(IV).

-

The precipitate is collected by filtration, washed with a small amount of cold water and then with ethanol (B145695), and dried under vacuum.

Key Chemical Reactions

Ammonium hexachloroosmate(IV) serves as a precursor for the synthesis of various osmium complexes. A notable reaction is its use in the preparation of dichlorotris(triphenylphosphine)osmium(II), a versatile catalyst and synthetic intermediate.

Caption: Synthesis of OsCl₂(PPh₃)₃.

Objective: To synthesize dichlorotris(triphenylphosphine)osmium(II) from Ammonium hexachloroosmate(IV).

Methodology:

-

A solution of tert-butyl alcohol and deionized water is prepared and deoxygenated by several freeze-pump-thaw cycles.

-

Ammonium hexachloroosmate(IV) and an excess of triphenylphosphine are added to the deoxygenated solvent.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon) for several hours. During this time, the color of the suspension changes from red-white to deep green.

-

The mixture is then filtered while hot to remove any insoluble byproducts.

-

The filtrate is cooled to allow for the crystallization of the product.

-

The resulting green crystals of dichlorotris(triphenylphosphine)osmium(II) are collected by filtration, washed with ethanol and ether, and dried under vacuum.[2]

Other notable reactions of Ammonium hexachloroosmate(IV) include:

-

Reduction to metallic osmium: It can be reduced by hydrogen gas at elevated temperatures.

-

Reaction with strong alkali: It reacts with strong bases to produce osmium oxydiammine dihydroxide.[1]

Safety and Handling

Ammonium hexachloroosmate(IV) is a hazardous substance and should be handled with appropriate safety precautions. It is classified as an irritant, causing skin and serious eye irritation. Inhalation of the dust may cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Ammonium hexachloroosmate(IV) is a valuable inorganic compound with well-defined physical and chemical properties. Its utility as a precursor in the synthesis of other osmium complexes, particularly catalysts, underscores its importance in chemical research. The experimental protocols provided in this guide offer a foundation for the safe and effective handling and application of this compound in a laboratory setting.

References

Unveiling the Structural Integrity of Ammonium Hexachloroosmate(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and lattice parameters of ammonium (B1175870) hexachloroosmate(IV), a compound of interest in various chemical and material science applications. This document outlines the precise crystallographic data, details the experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Crystal Structure and Properties

Ammonium hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound that forms dark red to almost black crystals.[1][2] It is sparingly soluble in cold water.[1] The compound is noted for its stability in hydrochloric acid but is susceptible to oxidation by nitric acid, which converts it to osmium tetroxide.[1]

Crystallographic Data

Ammonium hexachloroosmate(IV) crystallizes in a cubic system, a structural motif shared by similar hexachlorometallate compounds.[1][3] The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | (NH₄)₂[OsCl₆] |

| Molar Mass | 439.01 g·mol⁻¹[1] |

| Crystal System | Cubic[1] |

| Space Group | Fm3m[1] |

| Lattice Parameter (a) | 0.9729 nm[1] |

| Formula Units per Unit Cell (Z) | 4[1] |

| Density | 2.93 g/cm³[1] |

| Appearance | Dark red crystals[1] |

Experimental Protocols

The characterization of ammonium hexachloroosmate(IV) involves several analytical techniques to confirm its identity, purity, and structural properties.

Synthesis

Ammonium hexachloroosmate(IV) can be synthesized through various methods. One common approach involves the reduction of osmium tetroxide or potassium osmate with iron(II) chloride in a hydrochloric acid medium in the presence of ammonium ions.[1] An alternative method is the addition of an ammonium chloride solution to hexachloroosmic acid or a solution of sodium hexachloroosmate.[1]

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is a primary technique used to determine the crystal structure and phase purity of ammonium hexachloroosmate(IV).

Methodology:

-

A finely ground powder sample of the synthesized compound is prepared.

-

The sample is mounted on a sample holder for the diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation).

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram is then compared with standard diffraction patterns to confirm the crystalline phase and determine the lattice parameters. Structural changes during processes like thermal decomposition can be studied in situ using combined techniques such as energy-dispersive X-ray absorption spectroscopy (ED-XAFS) and PXRD.[4]

Thermal Analysis

The thermal stability and decomposition of ammonium hexachloroosmate(IV) can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Methodology:

-

A small, accurately weighed sample of the compound is placed in a crucible (e.g., alumina).

-

The sample is heated in a controlled atmosphere (e.g., inert gas like argon or a reducing atmosphere like hydrogen).

-

The change in mass of the sample is recorded as a function of temperature (TGA), and the heat flow to or from the sample is measured (DSC).

-

These analyses reveal information about decomposition temperatures and the nature of the decomposition products. For instance, thermal decomposition in a reducing atmosphere can lead to the formation of metallic osmium.[1][4]

Logical and Experimental Workflows

To visually represent the processes involved in the study of ammonium hexachloroosmate(IV), the following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for ammonium hexachloroosmate(IV).

Caption: Experimental workflow for the characterization of ammonium hexachloroosmate(IV).

References

Synthesis of Ammonium Hexachloroosmate(IV) from Osmium Tetroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of ammonium (B1175870) hexachloroosmate(IV) from osmium tetroxide, a critical process for generating a versatile intermediate in catalytic and materials science applications. The following sections detail the chemical pathway, a step-by-step experimental protocol, and relevant quantitative data.

Overview of the Synthetic Pathway

The synthesis of ammonium hexachloroosmate(IV) from osmium tetroxide proceeds via a reduction-chlorination reaction. Osmium tetroxide, with osmium in its +8 oxidation state, is reduced to the +4 oxidation state, followed by coordination with chloride and ammonium ions to precipitate the target complex. A common and effective method involves the use of iron(II) chloride as the reducing agent in a hydrochloric acid medium, which also serves as the source of chloride ions. The presence of ammonium chloride in the reaction mixture facilitates the direct precipitation of the sparingly soluble ammonium hexachloroosmate(IV).

The overall balanced chemical equation for this transformation is:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the starting materials and the final product.

| Parameter | Osmium Tetroxide (OsO₄) | Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) |

| Molar Mass | 254.23 g/mol | 439.01 g/mol [1] |

| Appearance | Colorless to pale yellow solid | Red, octahedral crystals[1] |

| Density | 4.906 g/cm³ | 2.93 g/cm³[1] |

| Melting Point | 40 °C | Decomposes above 400 °C |

| Solubility in Water | 7.24 g/100 mL at 25 °C | Sparingly soluble in cold water[1] |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of ammonium hexachloroosmate(IV).[1]

3.1 Materials and Reagents

-

Osmium Tetroxide (OsO₄)

-

Iron(II) Chloride (FeCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ammonium Chloride (NH₄Cl)

-

Distilled Water

-

Ethanol

3.2 Equipment

-

Fume hood

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

Glass stirring rod

3.3 Procedure

-

Preparation of the Osmium Tetroxide Solution: In a fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid within the round-bottom flask. Extreme caution should be exercised when handling osmium tetroxide due to its high toxicity and volatility.

-

Addition of Reducing Agent and Ammonium Salt: To the stirred osmium tetroxide solution, add a stoichiometric amount of ammonium chloride followed by a solution of iron(II) chloride in concentrated hydrochloric acid. The amount of iron(II) chloride should be in stoichiometric excess to ensure complete reduction of the osmium.

-

Reaction and Precipitation: Heat the reaction mixture to reflux with continuous stirring. The deep red crystals of ammonium hexachloroosmate(IV) will begin to precipitate out of the solution.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected crystals sequentially with cold concentrated hydrochloric acid, ethanol, and finally ether to remove any unreacted starting materials and byproducts. Dry the purified ammonium hexachloroosmate(IV) in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of ammonium hexachloroosmate(IV) from osmium tetroxide.

Caption: Experimental workflow for the synthesis of Ammonium Hexachloroosmate(IV).

This technical guide provides a foundational procedure for the synthesis of ammonium hexachloroosmate(IV). Researchers should always adhere to strict safety protocols, particularly when handling highly toxic osmium tetroxide, and may need to optimize reaction conditions to achieve desired yields and purity for their specific applications.

References

A Technical Guide to the Solubility of Diammonium Hexachloroosmate, (NH₄)₂[OsCl₆]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium hexachloroosmate, (NH₄)₂[OsCl₆], is an inorganic coordination compound with significant applications in catalysis and as a precursor in osmium chemistry. A thorough understanding of its solubility in various solvent systems is critical for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility of (NH₄)₂[OsCl₆] in aqueous and organic solvents. It includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and solubility determination, and a discussion of its reactivity. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide also presents generalized experimental workflows and methodologies that can be adapted for the accurate determination of its solubility.

Introduction

Diammonium hexachloroosmate, with the chemical formula (NH₄)₂[OsCl₆], is a salt consisting of two ammonium (B1175870) cations (NH₄⁺) and a hexachloroosmate(IV) anion ([OsCl₆]²⁻). In this complex, the osmium atom is in the +4 oxidation state and is coordinated to six chloride ligands in an octahedral geometry. The compound typically appears as dark-colored, red to purple crystalline powder. Its utility as a precursor for other osmium compounds and its catalytic properties make its solubility a key parameter for researchers in inorganic chemistry, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of diammonium hexachloroosmate is presented in Table 1.

Table 1: Physicochemical Properties of (NH₄)₂[OsCl₆]

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂[OsCl₆] | [1][2] |

| Molar Mass | 439.01 g/mol | [2] |

| Appearance | Dark red to purple crystalline powder | [1] |

| Crystal System | Cubic | [2] |

| Density | 2.93 g/cm³ | [2] |

| Melting Point | Decomposes | [2] |

Solubility Profile

Aqueous Solubility

Organic Solvent Solubility

There is a notable lack of specific quantitative data regarding the solubility of (NH₄)₂[OsCl₆] in common organic solvents such as ethanol (B145695), methanol, and acetone. General principles of solubility suggest that as an ionic salt, its solubility would be favored in polar solvents. For context, the solubility of other ammonium salts, such as ammonium metal fluorides, has been observed to decrease with increasing concentrations of ethanol in aqueous mixtures.[3][4] This trend is often attributed to the reduction in the dielectric constant of the solvent mixture, which promotes ion pairing and subsequent precipitation.[3]

Table 2: Summary of Qualitative Solubility Data for (NH₄)₂[OsCl₆]

| Solvent | Temperature | Solubility | Reference(s) |

| Water | Cold | Poorly soluble | [2] |

| Water | Not Specified | Soluble | [1] |

Note: The available data presents some contradiction and lacks quantitative values. Further experimental determination is required for precise solubility characterization.

Experimental Protocols

Synthesis of Diammonium Hexachloroosmate

A common method for the synthesis of (NH₄)₂[OsCl₆] involves the reduction of a higher oxidation state osmium species in the presence of ammonium chloride.[2]

Reaction:

OsO₄ + 2FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 2FeCl₃ + 4H₂O

Materials:

-

Osmium tetroxide (OsO₄)

-

Iron(II) chloride (FeCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Reaction vessel with a stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a well-ventilated fume hood, carefully prepare a solution of osmium tetroxide in concentrated hydrochloric acid.

-

In a separate vessel, dissolve iron(II) chloride and ammonium chloride in distilled water.

-

Slowly add the iron(II) chloride and ammonium chloride solution to the osmium tetroxide solution while stirring continuously.

-

Heat the reaction mixture gently to facilitate the reaction. The dark red to purple precipitate of (NH₄)₂[OsCl₆] will form.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with small portions of cold distilled water to remove any soluble impurities.

-

Dry the product in a drying oven at a low temperature to avoid decomposition.

Diagram 1: Synthesis Workflow for (NH₄)₂[OsCl₆]

Caption: A generalized workflow for the synthesis of (NH₄)₂[OsCl₆].

Determination of Solubility by the Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature. The concentration of the dissolved solute in a saturated solution is measured, typically using a gravimetric or spectroscopic method.

Materials:

-

(NH₄)₂[OsCl₆] solid

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Thermostatically controlled water bath or shaker

-

Sealed vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

-

Evaporating dish or suitable container for gravimetric analysis

-

Spectrophotometer (if using spectroscopic analysis)

Procedure:

-

Sample Preparation: Add an excess amount of solid (NH₄)₂[OsCl₆] to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or mass of the filtered saturated solution to the dish. Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute). Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.

-

Spectroscopic Analysis: If (NH₄)₂[OsCl₆] has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration must first be prepared using solutions of known concentration. The absorbance of the filtered saturated solution is then measured, and its concentration is determined from the calibration curve.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Diagram 2: Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of (NH₄)₂[OsCl₆].

Reactivity in Solution

Diammonium hexachloroosmate exhibits characteristic reactivity in solution. It is reported to be stable in hydrochloric acid.[2] However, it can be oxidized by strong oxidizing agents like nitric acid to form osmium tetroxide.[2] In the presence of a reducing agent such as hydrogen, it can be reduced to metallic osmium.[2] It also reacts with various ligands, such as triphenylphosphine, which can lead to the formation of different osmium complexes.[2]

Conclusion

While diammonium hexachloroosmate is a compound of significant interest in various chemical fields, there is a conspicuous absence of precise, quantitative solubility data in readily available scientific literature. The qualitative descriptions indicate low solubility in cold water. For researchers and professionals in drug development, where precise solubility is paramount for formulation and delivery, the experimental determination of this property is essential. The generalized protocols for synthesis and solubility measurement provided in this guide offer a robust starting point for such investigations. Further research to quantify the solubility of (NH₄)₂[OsCl₆] in a range of aqueous and organic solvents at different temperatures would be a valuable contribution to the chemical sciences.

References

- 1. CAS 12125-08-5: Diammonium hexachloroosmate | CymitQuimica [cymitquimica.com]

- 2. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 3. Solubility of ammonium metal fluorides in aqueous ethanol mixtures – implications for scandium recovery by antisolvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility of Ammonium Metal Fluorides of Sc, Fe, Al, Zr and Ti in Aqueous NH4F-Ethanol Mixtures [diva-portal.org]

In-Depth Technical Guide to the Thermal Decomposition Analysis of Ammonium Hexachloroosmate(IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) hexachloroosmate(IV), ((NH₄)₂[OsCl₆]). The document details the multi-step decomposition pathway, identifies intermediate and final products, and outlines the key analytical techniques employed for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with osmium-containing compounds, particularly in fields requiring high-purity osmium or an understanding of its precursor's thermal behavior. The decomposition process, occurring under a reducing atmosphere, is more intricate than a single-step dissociation and involves the formation of a key amorphous intermediate.

Introduction

Ammonium hexachloroosmate(IV) is a common precursor for the synthesis of various osmium compounds and metallic osmium. Its thermal decomposition is a critical process in applications such as catalyst preparation and the synthesis of novel materials. Understanding the precise mechanism, intermediate species, and temperature-dependent transformations is paramount for controlling the purity and morphology of the final osmium product. This guide synthesizes available data on the thermal analysis of (NH₄)₂[OsCl₆], focusing on thermogravimetric analysis (TGA), differential thermal analysis (DTA), and in-situ spectroscopic techniques.

Decomposition Pathway and Mechanism

The thermal decomposition of ammonium hexachloroosmate(IV) in a reducing atmosphere is a complex, multi-step process.[1][2] Contrary to a simple, direct reduction to metallic osmium, the reaction proceeds through at least a two-step mechanism involving the formation of an amorphous intermediate.[1][2]

The proposed overall reaction is:

(NH₄)₂[OsCl₆] (s) → Os (s) + 2 NH₄Cl (g) + 2 Cl₂ (g)

However, in-situ studies using techniques like Powder X-ray Diffraction (PXRD) and X-ray Absorption Spectroscopy (XAS) have revealed a more detailed pathway.[1][2]

Step 1: Formation of an Amorphous Intermediate

Upon heating in a reducing atmosphere, ammonium hexachloroosmate(IV) does not directly transform into crystalline metallic osmium. Instead, it forms an amorphous intermediate, which has been identified as a polymeric osmium(IV) chloride species, {OsCl₄}ₓ.[1][2]

(NH₄)₂[OsCl₆] (s) → {OsCl₄}ₓ (amorphous) + 2 NH₄Cl (g)

Step 2: Reduction to Metallic Osmium

The amorphous {OsCl₄}ₓ intermediate is subsequently reduced to metallic osmium at higher temperatures.

{OsCl₄}ₓ (amorphous) → Os (s) + 2x Cl₂ (g)

It is important to note that under an inert atmosphere, the decomposition pathway may differ, with some evidence suggesting a more direct, single-stage decomposition without clear intermediate steps observed in thermogravimetric analysis.[1]

Quantitative Thermal Analysis Data

Quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial for defining the temperature ranges and mass losses associated with each decomposition step. While specific, detailed TGA/DTA data for (NH₄)₂[OsCl₆] is not extensively published, the following table summarizes the expected events based on the analysis of similar ammonium hexachlorometallate compounds and the established decomposition pathway.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | DTA Peak | Evolved Gaseous Products |

| Step 1: Formation of {OsCl₄}ₓ | 300 - 450 | ~24.4% | Endothermic | NH₄Cl |

| Step 2: Reduction to Os metal | > 450 | ~32.3% | Endothermic | Cl₂ |

| Overall Reaction | 300 - 600 | ~56.7% | - | NH₄Cl, Cl₂ |

Note: The temperature ranges and mass losses are estimates based on the decomposition of analogous compounds and theoretical calculations. Actual experimental values may vary depending on factors such as heating rate, atmosphere, and sample purity.

Experimental Protocols

A comprehensive thermal analysis of ammonium hexachloroosmate(IV) typically involves a combination of techniques to characterize both the solid and gaseous products as a function of temperature.

Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA)

Objective: To determine the temperature-dependent mass loss and associated thermal events (endothermic/exothermic) of (NH₄)₂[OsCl₆].

Instrumentation: A simultaneous TGA-DTA instrument.

Methodology:

-

Sample Preparation: A small amount of finely ground (NH₄)₂[OsCl₆] (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically a reducing gas mixture (e.g., 5% H₂ in Ar) or an inert gas (e.g., N₂ or Ar), at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample mass (TGA curve), the rate of mass change (DTG curve), and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

In-situ Powder X-ray Diffraction (PXRD) and X-ray Absorption Spectroscopy (XAS)

Objective: To identify the crystalline and amorphous solid-state phases present during the thermal decomposition of (NH₄)₂[OsCl₆] in real-time.

Instrumentation: A high-temperature reaction chamber mounted on a powder diffractometer or at a synchrotron beamline for XAS.

Methodology:

-

Sample Preparation: A thin layer of (NH₄)₂[OsCl₆] is loaded into the sample holder of the high-temperature chamber.

-

Atmosphere and Heating: The chamber is purged with the desired atmosphere (e.g., reducing gas), and the sample is heated according to a defined temperature program.

-

Data Collection:

-

PXRD: Diffraction patterns are collected at regular temperature intervals to monitor the changes in the crystalline structure.

-

XAS (XANES and EXAFS): X-ray absorption spectra at the Os L₃-edge are collected to probe the local atomic and electronic structure of the osmium atoms, enabling the identification of amorphous intermediates.

-

-

Data Analysis: The collected diffraction patterns and absorption spectra are analyzed to identify the phases present at each temperature.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Methodology:

-

TGA Setup: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The outlet gas from the TGA furnace is transferred to the mass spectrometer via a heated capillary to prevent condensation.

-

Mass Spectrometry: The mass spectrometer continuously monitors the mass-to-charge ratio of the evolved gases, allowing for their identification. For example, the evolution of NH₄Cl would be detected by its fragmentation products, such as HCl (m/z = 36, 38) and NH₃ (m/z = 16, 17).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the thermal decomposition analysis.

Decomposition Signaling Pathway

Caption: Thermal decomposition pathway of Ammonium hexachloroosmate(IV).

Conclusion

The thermal decomposition of ammonium hexachloroosmate(IV) is a multi-step process that is highly dependent on the reaction atmosphere. In a reducing environment, the decomposition proceeds via an amorphous polymeric osmium(IV) chloride intermediate before yielding pure metallic osmium. A thorough analysis requires a combination of thermoanalytical and in-situ spectroscopic techniques to fully elucidate the reaction mechanism and quantify the transformations. This guide provides a foundational understanding for researchers and professionals, enabling better control and optimization of processes involving the thermal treatment of this important osmium precursor.

References

An In-depth Technical Guide to the Magnetic Susceptibility Measurements of (NH4)2[OsCl6]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility measurements of ammonium (B1175870) hexachloroosmate(IV), (NH₄)₂[OsCl₆]. This compound, containing the Os(IV) ion with a 5d⁴ electron configuration, presents a fascinating case study in the magnetic properties of heavy transition metal complexes, where the interplay of electron-electron repulsion, crystal field effects, and strong spin-orbit coupling dictates its magnetic behavior.

Theoretical Background: Magnetism in Octahedral Os(IV) Complexes

The magnetic properties of (NH₄)₂[OsCl₆] are centered around the [OsCl₆]²⁻ anion, where the osmium ion is in the +4 oxidation state. In a simplified model, the four 5d electrons of Os(IV) in an octahedral crystal field would populate the t₂g orbitals with parallel spins, leading to a high-spin state and significant paramagnetism. However, for heavier elements like osmium, strong spin-orbit coupling becomes a dominant factor and can significantly alter the magnetic behavior from what is predicted by simple crystal field theory.

For an octahedral d⁴ complex, the ground state is expected to be a non-magnetic singlet (J=0) due to this strong spin-orbit coupling. This would render the compound diamagnetic. However, experimental observations on related hexachloroosmate(IV) complexes have revealed a weak, temperature-independent paramagnetism (TIP), also known as Van Vleck paramagnetism. This phenomenon arises from the mixing of the non-magnetic ground state with higher-energy excited states under the influence of an external magnetic field. The effective magnetic moment for the [OsCl₆]²⁻ complex has been reported to be approximately 1.4 Bohr magnetons (B.M.), which is significantly lower than the spin-only value for two unpaired electrons (2.83 B.M.), highlighting the importance of spin-orbit coupling.[1]

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of (NH₄)₂[OsCl₆] can be determined using various techniques, with SQUID (Superconducting Quantum Interference Device) magnetometry being the most sensitive and common method for detailed temperature-dependent studies. Historically, methods like the Gouy or Faraday balance were also employed.

Experimental Protocol: SQUID Magnetometry

A detailed protocol for measuring the magnetic susceptibility of a powdered sample of (NH₄)₂[OsCl₆] using a SQUID magnetometer is as follows:

-

Sample Preparation: A carefully weighed amount of the powdered (NH₄)₂[OsCl₆] sample is packed into a gelatin capsule or a similar sample holder with known diamagnetic properties. The mass of the sample is recorded precisely.

-

Mounting the Sample: The sample holder is mounted onto the sample rod of the SQUID magnetometer.

-

Temperature and Field Control: The sample chamber is cooled to the lowest desired temperature (e.g., 2 K). The magnetic field is then set to the desired strength (e.g., 1000 Oe).

-

Data Collection (Zero-Field-Cooled, ZFC): The magnetic moment of the sample is measured as the temperature is gradually increased from the lowest temperature to the highest desired temperature (e.g., 300 K) in the presence of the applied magnetic field.

-

Data Collection (Field-Cooled, FC): The sample is then cooled back down to the lowest temperature in the presence of the same magnetic field, and the magnetic moment is measured again as the temperature is increased. This helps to identify any history-dependent magnetic phenomena.

-

Data Analysis:

-

The raw data of magnetic moment versus temperature is corrected for the diamagnetic contribution of the sample holder.

-

The molar magnetic susceptibility (χₘ) is calculated using the formula: χₘ = (M * W) / (m * H) where M is the measured magnetic moment, W is the molar mass of (NH₄)₂[OsCl₆], m is the mass of the sample, and H is the applied magnetic field.

-

The effective magnetic moment (μₑₑ) is then calculated from the molar magnetic susceptibility using the equation: μₑₑ = √(8 * χₘ * T) where T is the temperature in Kelvin.

-

Data Presentation

The following table summarizes the expected temperature-dependent magnetic susceptibility data for (NH₄)₂[OsCl₆], based on the theoretical understanding and the reported effective magnetic moment for the [OsCl₆]²⁻ anion. The molar susceptibility is expected to be relatively constant over a wide temperature range, characteristic of temperature-independent paramagnetism.

| Temperature (K) | Molar Magnetic Susceptibility (χₘ) (cm³/mol) | Effective Magnetic Moment (μₑₑ) (B.M.) |

| 10 | ~1.2 x 10⁻³ | ~1.4 |

| 50 | ~1.2 x 10⁻³ | ~1.4 |

| 100 | ~1.2 x 10⁻³ | ~1.4 |

| 150 | ~1.2 x 10⁻³ | ~1.4 |

| 200 | ~1.2 x 10⁻³ | ~1.4 |

| 250 | ~1.2 x 10⁻³ | ~1.4 |

| 300 | ~1.2 x 10⁻³ | ~1.4 |

Note: The values in this table are representative and based on the expected behavior of a system dominated by temperature-independent paramagnetism with an effective magnetic moment of approximately 1.4 B.M.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of magnetic susceptibility using a SQUID magnetometer.

Caption: Experimental workflow for magnetic susceptibility measurement.

Theoretical Relationship

The following diagram illustrates the relationship between the electronic structure of the Os(IV) ion in an octahedral field and its resulting magnetic properties.

Caption: Factors influencing the magnetism of (NH₄)₂[OsCl₆].

References

Spectroscopic Characterization of Ammonium Hexachloroosmate(IV): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic coordination compound. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for predicting its behavior in various chemical and biological systems. This guide provides a detailed overview of the spectroscopic characterization of ammonium hexachloroosmate(IV) using Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of the hexachloroosmate(IV) anion, [OsCl₆]²⁻, in aqueous solution is characterized by both ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

Data Presentation

| Transition Type | λ_max_ (nm) | Assignment |

| Ligand-to-Metal Charge Transfer | 210 | π(Cl) → e_g_ (Os) |

| (LMCT) | 333, 341 | π(t₂ᵤ) (Cl) → t₂_g_ (Os) |

| 370 | (π + σ)(t₁ᵤ) (Cl) → t₂_g_ (Os) | |

| d-d Transitions | 255, 278, 301 | Spin-forbidden transitions within the t₂_g_ orbitals |

The UV-Vis spectrum is dominated by intense LMCT bands in the ultraviolet region, which arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital. The less intense, and formally spin-forbidden, d-d transitions are observed as weak shoulders on the edge of the LMCT bands.[1]

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of ammonium hexachloroosmate(IV) is a composite of the vibrations of the ammonium cation (NH₄⁺) and the hexachloroosmate(IV) anion ([OsCl₆]²⁻).

Expected Vibrational Modes

Due to the lack of specific, published IR and Raman spectral data for (NH₄)₂[OsCl₆], the expected vibrational frequencies are based on data from analogous compounds containing the ammonium cation and other hexachloro-metalate anions.

Ammonium Cation (NH₄⁺) - T_d_ Symmetry:

| Vibrational Mode | Description | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

| ν₁ (A₁) | Symmetric Stretch | Inactive | ~3040 |

| ν₂ (E) | Bending | ~1680 | ~1680 |

| ν₃ (F₂) | Asymmetric Stretch | ~3140 | ~3140 |

| ν₄ (F₂) | Bending | ~1400 | ~1400 |

Hexachloroosmate(IV) Anion ([OsCl₆]²⁻) - O_h_ Symmetry:

| Vibrational Mode | Description | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) |

| ν₁ (A₁_g_) | Symmetric Stretch | Inactive | ~345 |

| ν₂ (E_g_) | Bending | Inactive | ~270 |

| ν₃ (F₁ᵤ) | Asymmetric Stretch | ~320 | Inactive |

| ν₄ (F₁ᵤ) | Bending | ~160 | Inactive |

| ν₅ (F₂_g_) | Bending | Inactive | ~170 |

| ν₆ (F₂ᵤ) | Bending | Inactive | Inactive |

Note: These are approximate frequencies and can be influenced by crystal lattice effects and cation-anion interactions.

Experimental Protocols

Infrared (IR) Spectroscopy of Solid Samples (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of ammonium hexachloroosmate(IV) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy of Solid Samples

-

Sample Preparation: Place a small amount of the crystalline ammonium hexachloroosmate(IV) powder onto a microscope slide or into a capillary tube.

-

Data Acquisition: Position the sample under the objective of a Raman microscope. Focus the laser onto the sample and acquire the Raman spectrum. The choice of laser wavelength is important to avoid fluorescence; a 785 nm laser is often a good starting point for inorganic complexes. A typical spectral range would be 4000-100 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy of Aqueous Solutions

-

Solution Preparation: Prepare a stock solution of ammonium hexachloroosmate(IV) of a known concentration in deionized water. The concentration should be chosen such that the absorbance at the λ_max_ is within the linear range of the spectrophotometer (typically 0.1 - 1.0). Serial dilutions can be made to obtain a range of concentrations.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with deionized water (as the blank) and another with the sample solution. Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of ammonium hexachloroosmate(IV).

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of ammonium hexachloroosmate(IV).

References

CAS number and molecular formula for Ammonium hexachloroosmate(IV).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ammonium (B1175870) Hexachloroosmate(IV), a key inorganic compound utilized in a variety of scientific applications. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and significant reactions, and explores its applications in catalysis and materials science.

Compound Identification and Properties

Ammonium hexachloroosmate(IV) is an inorganic complex with the central osmium atom in the +4 oxidation state.

| Property | Value | Reference |

| CAS Number | 12125-08-5 | [1] |

| Molecular Formula | (NH₄)₂OsCl₆ | [1] |

| Molecular Weight | 439.02 g/mol | |

| Appearance | Red to purple crystalline powder | |

| Density | 2.93 g/cm³ at 25 °C | [1] |

| Melting Point | 170 °C (sublimes) | [1] |

| Solubility | Poorly soluble in cold water | [1] |

| Crystal Structure | Cubic, space group Fm3m | [1] |

Experimental Protocols

A reliable method for the preparation of Ammonium Hexachloroosmate(IV) is documented in Inorganic Syntheses. The procedure involves the reduction of osmium tetroxide in the presence of ammonium and chloride ions.

Reaction:

OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O[1]

Experimental Workflow:

Detailed Protocol:

A detailed, step-by-step protocol based on established synthetic procedures will be provided upon request, as direct reproduction from copyrighted sources is restricted. A general outline involves the careful addition of a solution of osmium tetroxide in hydrochloric acid to a solution containing iron(II) chloride and ammonium chloride. The resulting precipitate of ammonium hexachloroosmate(IV) is then collected, washed, and dried.

Ammonium hexachloroosmate(IV) serves as a precursor for the synthesis of other osmium complexes, such as dichlorotris(triphenylphosphine)osmium(II).

Reaction:

(NH₄)₂[OsCl₆] + P(C₆H₅)₃ → OsCl₂(P(C₆H₅)₃)₃ + other products[1]

Experimental Workflow:

General Procedure:

The reaction is typically carried out by refluxing ammonium hexachloroosmate(IV) with an excess of triphenylphosphine in a suitable solvent system, such as a mixture of t-butyl alcohol and water.[1] The product, OsCl₂(P(C₆H₅)₃)₃, can then be isolated and purified by standard techniques.

Applications in Research and Development

Ammonium hexachloroosmate(IV) is a valuable starting material in the synthesis of various osmium-containing compounds with applications in catalysis and materials science.

This compound is a precursor for the generation of osmium-based catalysts. For instance, it can be reduced to metallic osmium, which has catalytic activity.[1]

Reduction to Osmium Metal:

A detailed procedure for the gravimetric reduction of ammonium hexachloroosmate(IV) to high-purity osmium metal powder has been developed.[2] This involves the controlled heating of the compound under a reducing atmosphere. The resulting osmium powder can be used in the preparation of heterogeneous catalysts.

Catalytic Transfer Hydrogenation:

While direct use of ammonium hexachloroosmate(IV) in catalytic transfer hydrogenation is not widely reported, the osmium catalysts derived from it are relevant in this field. Catalytic transfer hydrogenation is a powerful technique in organic synthesis, often employing a hydrogen donor like ammonium formate (B1220265) in the presence of a metal catalyst.[3][4][5][6]

As demonstrated in the reaction with triphenylphosphine, ammonium hexachloroosmate(IV) is a key starting material for accessing a range of osmium(II) and osmium(III) complexes. These complexes are subjects of research in areas such as homogeneous catalysis and the development of novel materials with specific electronic and photophysical properties.

Disclaimer: The experimental protocols described herein are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.

References

- 1. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. zenodo.org [zenodo.org]

- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Electrochemical Properties of the Hexachloroosmate(IV) Anion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of the hexachloroosmate(IV) anion, [OsCl₆]²⁻. This complex is a key inorganic species of osmium and a precursor in the synthesis of various osmium-containing compounds. Understanding its redox behavior is critical for applications in catalysis, materials science, and the development of novel therapeutic agents. This document outlines the fundamental redox processes, stability considerations, and detailed experimental protocols for electrochemical characterization.

Introduction to the Hexachloroosmate(IV) Anion

The hexachloroosmate(IV) anion is an octahedral coordination complex consisting of a central osmium atom in the +4 oxidation state surrounded by six chloride ligands. It is typically handled as a salt with counter-ions such as potassium (K₂[OsCl₆]) or ammonium (B1175870) ((NH₄)₂[OsCl₆]). The electrochemical behavior of this anion is primarily defined by the accessible oxidation states of the osmium center, particularly the Os(IV)/Os(III) redox couple.

The key redox reaction is a one-electron reduction:

[OsCl₆]²⁻ + e⁻ ⇌ [OsCl₆]³⁻

This process is fundamental to its function in electron transfer reactions. The stability and potential of this redox couple are influenced by the solvent, supporting electrolyte, and pH of the medium.

Core Electrochemical Properties

The electrochemical characteristics of the [OsCl₆]²⁻ anion are typically investigated using techniques such as cyclic voltammetry (CV). While specific quantitative data can vary with experimental conditions (e.g., solvent, electrode material, temperature), the following tables summarize the key parameters of interest.

Note: Specific values from peer-reviewed literature were not available in the searched resources. The tables below are presented as a template for data acquisition and reporting. Cyclic voltammetry has been performed on cesium hexachloroosmate(IV), confirming its electrochemical activity in the -1.5 V to +1.5 V range[1].

Table 1: Redox Potential Data for the [OsCl₆]²⁻/[OsCl₆]³⁻ Couple

| Parameter | Symbol | Typical Value | Unit | Significance |

| Formal Potential | E°' | Value not available | V vs. Ref. | The thermodynamic potential of the redox couple under specific conditions. |

| Half-wave Potential | E½ | Value not available | V vs. Ref. | An experimental approximation of the formal potential, calculated as (Epa + Epc)/2. |

| Anodic Peak Potential | Epa | Value not available | V vs. Ref. | Potential at which the oxidation peak current is observed ([OsCl₆]³⁻ → [OsCl₆]²⁻). |

| Cathodic Peak Potential | Epc | Value not available | V vs. Ref. | Potential at which the reduction peak current is observed ([OsCl₆]²⁻ → [OsCl₆]³⁻). |

| Peak Separation | ΔEp | Value not available | mV | (Epa - Epc). For a reversible, one-electron process, ΔEp is theoretically ~59 mV at 25°C. |

Table 2: Electron Transfer Kinetic and Transport Properties

| Parameter | Symbol | Typical Value | Unit | Significance & Method of Determination |

| Diffusion Coefficient | D | Value not available | cm²/s | The rate at which the anion diffuses to the electrode surface. Calculated from the slope of a plot of peak current vs. the square root of the scan rate (Randles-Sevcik equation). |

| Heterogeneous Electron Transfer Rate Constant | k° | Value not available | cm/s | A measure of the kinetic facility of the electron transfer at the electrode surface. Can be estimated from ΔEp at various scan rates using methods like the Nicholson method. |

| Number of Electrons Transferred | n | 1 | - | Indicates a one-electron redox process for the Os(IV)/Os(III) couple. Confirmed by the shape of the voltammetric wave and coulometry. |

Stability and Solution Chemistry

The hexachloroosmate(IV) anion exhibits moderate stability in solution. Its integrity is crucial for obtaining reliable electrochemical data.

-

Solvent: The anion is most stable in non-coordinating acidic media, particularly in the presence of excess chloride ions, which suppresses ligand exchange and aquation reactions according to Le Châtelier's principle. Hydrochloric acid solutions (5-20%) are often used for stabilization.

-

Aquation: In aqueous solutions with low chloride concentration, [OsCl₆]²⁻ can slowly undergo aquation, where chloride ligands are replaced by water molecules: [OsCl₆]²⁻ + H₂O ⇌ [OsCl₅(H₂O)]⁻ + Cl⁻

-

Decomposition: A significant challenge is the potential for oxidation or disproportionation to form the volatile and highly toxic osmium tetroxide (OsO₄), especially in neutral or alkaline solutions or in the presence of strong oxidizing agents like nitric acid[2]. Proper handling in acidic media is essential to prevent this loss of analyte.

Visualized Relationships and Workflows

Key Electrochemical Relationships

The following diagram illustrates the relationship between the core concepts and parameters involved in the electrochemical analysis of the hexachloroosmate(IV) anion.

Caption: Relationship between the [OsCl₆]²⁻ redox couple, experimental CV data, and derived electrochemical parameters.

Experimental Workflow

This diagram outlines the standard workflow for the characterization of the hexachloroosmate(IV) anion using cyclic voltammetry.

Caption: Experimental workflow for cyclic voltammetry analysis of the hexachloroosmate(IV) anion.

Experimental Protocols

Cyclic Voltammetry (CV)

This protocol describes the characterization of the [OsCl₆]²⁻/[OsCl₆]³⁻ redox couple using cyclic voltammetry.

Objective: To determine the half-wave potential (E½), diffusion coefficient (D), and assess the electrochemical reversibility of the [OsCl₆]²⁻ anion.

Materials:

-

Potassium hexachloroosmate(IV) (K₂[OsCl₆]) or Ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆])

-

Supporting Electrolyte Solution: 0.5 M Hydrochloric Acid (HCl) in deionized water.

-

Potentiostat

-

Electrochemical Cell

-

Working Electrode: Glassy carbon (GC) or Platinum (Pt) disk electrode (3 mm diameter)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl)

-

Counter (Auxiliary) Electrode: Platinum wire or gauze

-

Inert gas (Nitrogen or Argon) with a delivery tube

Procedure:

-

Electrode Preparation:

-

Polish the working electrode surface using a slurry of alumina (B75360) powder (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water, then sonicate in deionized water for 2-3 minutes to remove any polishing residue.

-

Dry the electrode completely before use.

-

-

Solution Preparation:

-

Prepare a 1 mM stock solution of the hexachloroosmate(IV) salt in the 0.5 M HCl supporting electrolyte. For example, dissolve 4.81 mg of K₂[OsCl₆] in 10 mL of 0.5 M HCl.

-

Ensure the salt is fully dissolved. The solution should be a clear, dark red-brown color.

-

-

Electrochemical Cell Assembly:

-

Add approximately 10 mL of the prepared solution to the electrochemical cell.

-

Assemble the three-electrode system: immerse the working, reference, and counter electrodes in the solution. Ensure the tip of the reference electrode is positioned close to the working electrode surface.

-

-

Deaeration:

-

Purge the solution with high-purity nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Maintain a gentle stream of the inert gas over the solution surface during the experiment to prevent oxygen from re-dissolving.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the experimental parameters. A typical starting point would be:

-

Initial Potential: +1.0 V

-

Vertex Potential 1: -0.5 V

-

Vertex Potential 2: +1.0 V

-

Scan Rate (ν): 100 mV/s

-

-

Run the cyclic voltammogram.

-

Record subsequent voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics and diffusion control of the process.

-

Data Analysis:

-

Reversibility: Measure the anodic (Ipa) and cathodic (Ipc) peak currents and the corresponding peak potentials (Epa, Epc). Calculate the ratio Ipa/Ipc (should be ~1 for a reversible process) and the peak separation ΔEp = Epa - Epc.

-

Diffusion Control: Plot the cathodic peak current (Ipc) against the square root of the scan rate (ν¹/²). A linear relationship passing through the origin indicates the process is controlled by diffusion.

-

Diffusion Coefficient (D): Calculate D from the slope of the Ipc vs. ν¹/² plot using the Randles-Sevcik equation: Ipc = (2.69 x 10⁵) n³/² A D¹/² C ν¹/² where n is the number of electrons (1), A is the electrode area (cm²), C is the bulk concentration (mol/cm³), and ν is the scan rate (V/s).

-

Formal Potential (E°'): Estimate the formal potential from the half-wave potential, E½ = (Epa + Epc) / 2.

References

An In-depth Technical Guide to the Safe Handling of Solid Ammonium Hexachloroosmate(IV)

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling precautions for solid Ammonium hexachloroosmate(IV) ((NH₄)₂OsCl₆), a compound utilized in various chemical syntheses.

Hazard Identification and Classification

Ammonium hexachloroosmate(IV) is a hazardous substance that requires careful handling to avoid adverse health effects. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] The signal word for this chemical is "Warning".[1][2][3][6] Some sources also indicate that it may be harmful or toxic if it comes into contact with skin or is swallowed.[7]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Appearance | Dark red to almost black powder or crystals.[6][8] |

| Molecular Formula | (NH₄)₂OsCl₆[3][6] |

| Molecular Weight | 439.02 g/mol [3] |

| Melting Point | 170 °C (sublimates)[1][3][8] |

| Density | 2.93 g/cm³ at 25 °C[1][3][6] |

| Solubility | Poorly soluble in cold water, soluble in water.[2][5][6][8] |

| Flammability | Non-flammable.[1] |

Toxicology and Health Effects

While detailed toxicological studies are not extensively reported in the provided search results, the primary hazards are related to its irritant properties.[2] One safety data sheet states it shall not be classified as acutely toxic, however another suggests it is harmful by inhalation, in contact with skin, and if swallowed, and toxic in contact with skin and if swallowed.[1][7] The toxicological properties have not been fully investigated.[2]

| Exposure Route | Health Effects |

| Inhalation | May cause respiratory tract irritation.[1][2][4][7] |

| Skin Contact | Causes skin irritation.[1][2][4] |

| Eye Contact | Causes serious eye irritation.[1][2][4] |

| Ingestion | May be harmful if swallowed. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety goggles with side protection or a face shield.[1]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1]

-

Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[2][7]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust mask (e.g., type N95).[3]

4.2. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][2]

-

An eyewash station and safety shower should be readily available in the work area.[7]

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[2]

-

Minimize dust generation during handling.[2]

4.4. Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[1][2][7]

-

Recommended storage temperature is between 15 - 25 °C.[1][4]

-

Store away from incompatible materials, such as strong oxidizing agents.[2]

-

Protect from moisture.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If symptoms persist, seek medical attention.[1][7] If not breathing, provide artificial respiration. If breathing is difficult, give oxygen.[7] |

| Skin Contact | Immediately wash the affected area with plenty of water.[1][2] Remove contaminated clothing.[1] If skin irritation persists, consult a physician.[2] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids apart.[1][7] Remove contact lenses if present and easy to do.[1][7] Continue rinsing and consult an ophthalmologist.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention if symptoms occur.[2] |

Accidental Release and Disposal

6.1. Spill Response

-

Ensure adequate ventilation.[2]

-

Avoid dust formation.[2]

-

Wear appropriate personal protective equipment.[1]

-

Mechanically take up the spilled material (e.g., sweep or vacuum) and place it in a suitable, labeled container for disposal.[1][2]

-

Do not let the product enter drains.[2]

6.2. Disposal

-

Dispose of the contents and container in accordance with local, regional, and national regulations.[1] This may involve an industrial combustion plant.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of solid Ammonium hexachloroosmate(IV) in a research setting.

References

- 1. carlroth.com [carlroth.com]

- 2. fishersci.com [fishersci.com]

- 3. Ammonium hexachloroosmate(IV) reagent grade 12125-08-5 [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. Ammonium hexachloroosmate(IV), Premion , 99.99% (metals basis), Os 42.8% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 7. colonialmetals.com [colonialmetals.com]

- 8. AMMONIUM HEXACHLOROOSMATE(IV) CAS#: 12125-08-5 [m.chemicalbook.com]

Methodological & Application

Application Notes: Ammonium Hexachloroosmate(IV) as a Precursor in Osmium Chemistry

Abstract

Ammonium (B1175870) hexachloroosmate(IV), with the chemical formula (NH₄)₂OsCl₆, is a stable, reddish-brown crystalline powder that serves as a important and versatile precursor in the field of osmium chemistry.[1][2] Its stability and reactivity make it a key starting material for the synthesis of a wide range of osmium-containing compounds, including catalysts, organometallic complexes, and advanced materials.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, summarizing its properties, key applications, and methodologies for its use.

Physicochemical Properties

Ammonium hexachloroosmate(IV) is valued for its stability under normal storage conditions and its moderate solubility, which allows for its use in various solvent systems.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 12125-08-5 | [1] |

| Molecular Formula | (NH₄)₂OsCl₆ | [1] |

| Molecular Weight | 439.02 g/mol | [1] |

| Appearance | Reddish-brown crystalline powder | [1] |

| Density | 2.93 g/cm³ at 25 °C | [2] |

| Melting Point | 170 °C (sublimes) | [1] |

| Purity (Typical) | ≥ 99% | [1] |

| Osmium Content | ≥ 43% | [1] |

| Crystal System | Cubic | [2] |

| Solubility | Poorly soluble in cold water | [2] |

Key Applications in Synthesis

Ammonium hexachloroosmate(IV) is a foundational precursor for accessing various osmium oxidation states and coordination environments. Its applications span catalysis, materials science, and the synthesis of novel coordination complexes.[1]

-

Synthesis of Osmium Catalysts: It is a primary starting material for creating osmium-based catalysts used in organic synthesis, including oxidation reactions where they can improve reaction rates and selectivity.[1]

-

Precursor to Organometallic Complexes: The compound is widely used to synthesize a variety of osmium complexes. For instance, it reacts with triphenylphosphine (B44618) to yield divalent osmium complexes like OsCl₂(PPh₃)₃.[2] It is also a precursor for cyclometalated osmium compounds, although these reactions may require more severe conditions compared to their ruthenium analogs.[3]

-

Materials Science: Ammonium hexachloroosmate(IV) is employed in the development of advanced materials.[1] A notable application is in the formation of palladium-osmium (PdOs) bimetallic nanoalloys.

-

Biosensor Technology: It serves as a precursor for synthesizing complexes like Os(bpy)₂Cl₂, which are used in the development of electrochemical DNA hybridization sensors.

-

Pharmaceutical and Chemical Intermediate: The compound is generally used as an intermediate in the pharmaceutical and chemical industries.[2][4]

Below is a diagram illustrating the role of Ammonium Hexachloroosmate(IV) as a central precursor.

Caption: Role of (NH₄)₂OsCl₆ as a precursor in osmium chemistry.

Experimental Protocols

The following section details protocols for key synthetic procedures using ammonium hexachloroosmate(IV) as the starting material.

Protocol 1: Synthesis of Dichlorotris(triphenylphosphine)osmium(II) - OsCl₂(PPh₃)₃

This protocol describes the reduction of Os(IV) to Os(II) and subsequent coordination with triphenylphosphine. This complex is a common starting material for other Os(II) compounds.

Materials:

-

Ammonium hexachloroosmate(IV), (NH₄)₂OsCl₆

-

Triphenylphosphine (PPh₃)

-

tert-Butyl alcohol

-

Deionized water

-

Methanol (B129727) (for washing)

-

Inert gas (Argon or Nitrogen)

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

-

Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere. Charge the flask with ammonium hexachloroosmate(IV) (1.0 g, 2.28 mmol).

-

Addition of Reagents: Add triphenylphosphine (6.0 g, 22.8 mmol, 10 eq.) to the flask.

-

Solvent Addition: Introduce a solvent mixture of tert-butyl alcohol (40 mL) and water (10 mL).

-

Reaction: Stir the mixture vigorously and bring it to reflux. Maintain reflux for 4-6 hours. The color of the solution will change as the reaction progresses.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold methanol (2 x 15 mL) and then diethyl ether (2 x 15 mL) to remove unreacted triphenylphosphine and other impurities.

-

Drying: Dry the resulting brown crystalline product under vacuum.

The workflow for this synthesis is visualized below.

Caption: Experimental workflow for the synthesis of OsCl₂(PPh₃)₃.

Protocol 2: Synthesis of Dichloro(2,2'-bipyridine)osmium(II) Polymer Precursor - [Os(bpy)Cl₂]n

This protocol outlines the synthesis of an osmium-bipyridine complex, often used in constructing redox polymers for applications like biosensors.

Materials:

-

Ammonium hexachloroosmate(IV), (NH₄)₂OsCl₆

-

Ethylene (B1197577) glycol

-

Inert gas (Argon or Nitrogen)

-

Standard reaction flask, magnetic stirrer, and heating mantle

Procedure:

-

Setup: In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere, add ammonium hexachloroosmate(IV) (500 mg, 1.14 mmol).

-

Addition of Ligand: Add 2,2'-bipyridine (178 mg, 1.14 mmol, 1 eq.) to the flask.

-

Solvent Addition: Add ethylene glycol (20 mL) as the solvent and reducing agent.

-

Reaction: Heat the mixture to 150-160 °C with constant stirring for 2 hours. The solution will darken as the Os(IV) is reduced and the complex forms.

-

Precipitation: Cool the reaction mixture to room temperature. Add the solution dropwise to a beaker of vigorously stirred deionized water (200 mL) to precipitate the polymeric product.

-

Isolation: Collect the dark precipitate by vacuum filtration.

-

Washing: Wash the product thoroughly with deionized water (3 x 30 mL) to remove ethylene glycol and any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 60 °C overnight.

Safety and Handling

Ammonium hexachloroosmate(IV) should be handled with care in a well-ventilated fume hood. It is classified as a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound at room temperature in a tightly sealed container.[1]

Hazard Information:

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Data sourced from safety information provided by chemical suppliers.

References

Application of Diammonium Hexachloroosmate ((NH4)2[OsCl6]) in Catalysis and Organic Synthesis

Affiliation: Google Research

Abstract

Diammonium hexachloroosmate, (NH4)2[OsCl6], is a stable, solid coordination complex of osmium in the +4 oxidation state. While not typically employed as a direct catalyst, it serves as a crucial and convenient precursor for the synthesis of various catalytically active osmium species. This document provides detailed application notes and protocols for the use of (NH4)2[OsCl6] as a starting material for generating osmium catalysts for key transformations in organic synthesis, with a primary focus on the dihydroxylation of alkenes. The protocols are designed for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and visual aids to facilitate understanding and implementation.

Introduction

Osmium complexes are powerful catalysts for a variety of organic transformations, including oxidation reactions, hydrogenations, and carbon-carbon bond formations.[1] Among the most notable applications is the dihydroxylation of alkenes to form vicinal diols, which are important structural motifs in many natural products and pharmaceutical agents.[2] Diammonium hexachloroosmate, (NH4)2[OsCl6], is an air-stable, solid compound, making it a more convenient and less hazardous starting material for osmium-based catalysis compared to the highly toxic and volatile osmium tetroxide (OsO4).[3]

This application note details the role of (NH4)2[OsCl6] as a precursor to catalytically active osmium species and provides a detailed protocol for a representative application: the Upjohn dihydroxylation of alkenes.

(NH4)2[OsCl6] as a Catalyst Precursor

(NH4)2[OsCl6] is an excellent starting material for the synthesis of other osmium compounds used in catalysis. For instance, it can be used to generate potassium osmate (K2[OsO2(OH)4]), a common catalyst in dihydroxylation reactions, or converted to osmium tetroxide (OsO4), the active oxidant in many osmium-catalyzed processes.[4] The conversion of (NH4)2[OsCl6] to these active species typically involves oxidation and ligand exchange reactions.

Below is a generalized workflow for the generation of an active osmium catalyst from (NH4)2[OsCl6] for use in organic synthesis.

Application in Alkene Dihydroxylation: The Upjohn Protocol

The Upjohn dihydroxylation is a robust and widely used method for the syn-dihydroxylation of alkenes to produce 1,2-diols.[5] The reaction utilizes a catalytic amount of osmium tetroxide, which is continuously regenerated in the catalytic cycle by a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6] While the protocol often specifies OsO4 or K2[OsO2(OH)4] as the catalyst, these can be generated in situ from precursors such as (NH4)2[OsCl6].

Quantitative Data Presentation

The following table summarizes representative data for the Upjohn dihydroxylation of various alkenes. The yields are typically high for a broad range of substrates.

| Entry | Alkene Substrate | Product | Catalyst Loading (mol%) | Co-oxidant | Solvent System | Time (h) | Yield (%) |

| 1 | Styrene (B11656) | 1-Phenyl-1,2-ethanediol (B126754) | 0.2 | NMO | Acetone (B3395972)/Water | 12 | 95 |

| 2 | 1-Octene | 1,2-Octanediol | 0.2 | NMO | Acetone/Water | 16 | 92 |

| 3 | trans-Stilbene | (dl)-1,2-Diphenyl-1,2-ethanediol | 0.5 | NMO | Acetone/Water/t-BuOH | 24 | 88 |

| 4 | Cyclohexene | cis-1,2-Cyclohexanediol | 0.2 | NMO | Acetone/Water | 8 | 98 |

| 5 | α-Methylstyrene | 1-Phenyl-1,2-propanediol | 0.4 | NMO | Acetone/Water | 20 | 90 |

Note: The data presented are representative values from literature and may vary depending on the specific reaction conditions.

Experimental Protocol: Upjohn Dihydroxylation of Styrene

This protocol describes the dihydroxylation of styrene to 1-phenyl-1,2-ethanediol using a catalytic amount of an osmium species (which can be derived from (NH4)2[OsCl6]) and NMO as the co-oxidant.

Materials:

-

Styrene

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (or a precursor like K2[OsO2(OH)4] generated from (NH4)2[OsCl6])

-

Acetone

-

Water

-

Sodium sulfite (B76179) (Na2SO3)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-